Omoconazole

Description

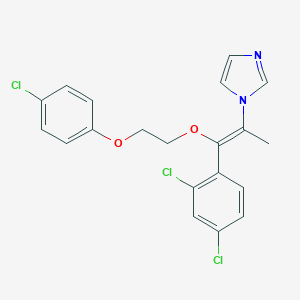

Structure

2D Structure

3D Structure

Properties

CAS No. |

105102-19-0 |

|---|---|

Molecular Formula |

C20H17Cl3N2O2 |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |

InChI |

InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |

InChI Key |

JMFOSJNGKJCTMJ-ZHZULCJRSA-N |

SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |

Isomeric SMILES |

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |

Canonical SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |

Other CAS No. |

74512-12-2 |

Related CAS |

74299-76-6 (mononitrate) |

Synonyms |

Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Antifungal Action of Omoconazole

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway

The primary mechanism of action for omoconazole, like other imidazole (B134444) antifungals, is the inhibition of the ergosterol biosynthesis pathway. patsnap.compatsnap.com Ergosterol is a crucial sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining the structural integrity and fluidity of the membrane. patsnap.commicrobiologyinfo.com By disrupting the synthesis of this vital molecule, this compound fundamentally compromises the fungal cell's ability to function and survive. patsnap.com

Specific Targeting of Lanosterol (B1674476) 14α-Demethylase (CYP51)

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51). patsnap.compatsnap.comresearchgate.net This enzyme is a critical catalyst in the multi-step conversion of lanosterol to ergosterol. microbiologyinfo.comresearchgate.net The inhibitory action of this compound is achieved through the binding of its imidazole ring to the heme iron atom within the active site of the CYP51 enzyme. patsnap.comnih.gov This interaction prevents the enzyme from carrying out the demethylation of lanosterol, a pivotal step in the ergosterol biosynthetic pathway. microbiologyinfo.comresearchgate.net

Accumulation of Aberrant Sterols and Toxic Intermediates within Fungal Cells

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol in the fungal cell membrane. patsnap.comnih.gov Concurrently, this enzymatic blockade results in the intracellular accumulation of lanosterol and other 14α-methylated sterol precursors. patsnap.compatsnap.comnih.gov These accumulated sterols are aberrant and cannot fulfill the functions of ergosterol. nih.gov Furthermore, the buildup of these toxic methylated sterol intermediates contributes significantly to the disruption of the cell membrane's structure and function. patsnap.compatsnap.com

Consequences on Fungal Cell Membrane Integrity and Function

The dual effect of ergosterol depletion and the accumulation of toxic sterol precursors has profound consequences for the fungal cell membrane. patsnap.compatsnap.com The structural integrity of the membrane is compromised, leading to an increase in its permeability. patsnap.compatsnap.com This disruption of the membrane's barrier function results in the leakage of essential intracellular components and ultimately leads to fungal cell death. patsnap.commicrobiologyinfo.com The altered membrane structure also impairs the function of membrane-bound enzymes, further contributing to the antifungal effect. microbiologyinfo.com

Fungistatic and Fungicidal Activities of this compound

The antifungal activity of this compound is primarily considered fungistatic, meaning it inhibits the growth and replication of fungi. microbiologyinfo.comnih.gov This is a characteristic feature of many azole antifungal agents. microbiologyinfo.com However, under certain conditions and at sufficient concentrations, the profound disruption of the cell membrane can lead to cell lysis and death, exhibiting a fungicidal effect. patsnap.comnih.gov The distinction between fungistatic and fungicidal activity can be quantified by the ratio of the minimum fungicidal concentration (MFC) to the minimum inhibitory concentration (MIC). An agent is generally considered fungicidal if the MFC/MIC ratio is ≤ 4 and fungistatic if the ratio is > 4. nih.gov Studies on this compound have demonstrated its broad spectrum of activity against various medically important fungi, including dermatophytes and yeasts. nih.gov

Molecular Interactions with Fungal Cytochrome P450 Enzymes

This compound's interaction with fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), is a key aspect of its mechanism of action. patsnap.comfrontiersin.org As an imidazole derivative, this compound contains a five-membered azole ring with two nitrogen atoms. researchgate.net One of the nitrogen atoms in this ring coordinates with the heme iron atom in the active site of the fungal P450 enzyme. patsnap.comnih.gov This binding is a high-affinity interaction that effectively blocks the enzyme's catalytic activity. nih.gov The specificity of azole antifungals for the fungal CYP51 over mammalian cytochrome P450 enzymes is a critical factor in their therapeutic use, although some interactions with human P450 enzymes can occur. nih.gov

In Vitro and Preclinical Antifungal Spectrum of Omoconazole

Activity Against Dermatophytes

Omoconazole demonstrates a broad spectrum of antifungal activity, including significant efficacy against dermatophytes. nih.gov Studies have shown that most dermatophytes are either equally or more susceptible to OMZ compared to bifonazole (B1667052). nih.gov

Research findings indicate that the Minimum Inhibitory Concentration (MIC) values for this compound against various dermatophyte species, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum, typically range from ≤0.04 to 0.63 µg/ml. dsmz.dewikipedia.org These values are comparable to those observed for bifonazole, which ranged from ≤0.04 to 1.25 µg/ml. dsmz.dewikipedia.org For a specific zoophilic isolate, Trichophyton mentagrophytes TIMM 2789 (SM110), the MIC of this compound nitrate (B79036) was determined to be 1.25 mg/L on Sabouraud dextrose agar (B569324) (SDA) after 4 days of incubation at 27ºC. gbif.org Furthermore, this compound has been shown to exert fungicidal activity against Trichophyton species at pH 5.0 and 6.6. wikipedia.org

Table 1: In Vitro Antifungal Activity of this compound Against Dermatophytes

| Organism | MIC Range (µg/ml) | Reference Drug (Bifonazole) MIC Range (µg/ml) | Fungicidal pH |

| Trichophyton rubrum | ≤0.04 - 0.63 | ≤0.04 - 1.25 | 5.0, 6.6 |

| Trichophyton mentagrophytes | ≤0.04 - 0.63 (clinical isolates) | ≤0.04 - 1.25 (clinical isolates) | 5.0, 6.6 |

| Microsporum gypseum | ≤0.04 - 0.63 | ≤0.04 - 1.25 | Not specified |

| Trichophyton mentagrophytes TIMM 2789 (SM110) | 1.25 mg/L (SDA) | 2.5 mg/L (SDA) | Not specified |

Activity Against Yeasts, Including Candida Species and Malassezia

This compound demonstrates notable activity against a majority of yeast species, including Candida species and Malassezia. nih.gov

Against Candida albicans, this compound's MIC values have been reported in the range of 0.16 to 2.5 µg/ml. dsmz.dewikipedia.org These values suggest a more potent activity for this compound when compared to bifonazole, which showed MICs ranging from 1.25 to 5 µg/ml against the same species. dsmz.dewikipedia.org Fresh clinical isolates of Candida albicans have shown comparable susceptibility to this compound. nih.gov this compound's anti-Candida activity is highest in a pH 5 medium and exhibits fungicidal effects at this pH. wikipedia.org Additionally, this compound has demonstrated activity against Malassezia species. nih.gov

Table 2: In Vitro Antifungal Activity of this compound Against Yeasts

| Organism | MIC Range (µg/ml) | Reference Drug (Bifonazole) MIC Range (µg/ml) | Fungicidal pH |

| Candida albicans | 0.16 - 2.5 | 1.25 - 5 | 5.0 |

| Malassezia spp. | Active | Active | Not specified |

Activity Against Molds and Dimorphic Fungi

This compound has been shown to be active against dimorphic fungi and non-pigmented hyphomycetes. nih.gov However, specific detailed research findings or MIC values for this compound against individual mold species (e.g., Aspergillus species) or other dimorphic fungi were not extensively detailed in the provided search results.

Influencing Factors on In Vitro Antifungal Potency

The in vitro antifungal activity of this compound can be significantly influenced by various testing conditions, including the composition of the culture medium, pH, inoculum size, incubation period, and the presence of serum components. wikipedia.org

The composition of the culture medium considerably alters the activity of this compound, as determined by its Minimum Inhibitory Concentration (MIC) values. wikipedia.org For instance, this compound demonstrated greater anti-Candida activity, indicated by lower MIC values, when tested on casitone agar (CA) compared to Sabouraud dextrose agar (SDA). wikipedia.org

The pH of the medium plays a crucial role in this compound's antifungal potency. The anti-Candida activity of this compound was observed to be highest in a pH 5 medium. wikipedia.org Conversely, an increase in the inoculum size led to a reduction in the anti-Candida activity of this compound. wikipedia.org Interestingly, the anti-Trichophyton activity of this compound was not significantly influenced by changes in pH or inoculum size. wikipedia.org

A prolonged incubation period can diminish the anti-Candida activity of this compound. wikipedia.org Similarly, the addition of calf serum to the culture medium also resulted in a reduction of this compound's anti-Candida activity. wikipedia.org While the anti-Trichophyton activity of this compound was not affected by the incubation period, it was influenced by the presence of calf serum. wikipedia.org

Table 3: Influencing Factors on this compound's In Vitro Antifungal Potency

| Factor | Effect on Anti-Candida Activity | Effect on Anti-Trichophyton Activity |

| Culture Medium Composition | Greater activity on Casitone Agar (CA) vs. Sabouraud Dextrose Agar (SDA) | Not specified |

| pH | Highest activity at pH 5 | Not influenced by pH |

| Inoculum Size | Lowered by increased inoculum size | Not influenced by inoculum size |

| Incubation Period | Lowered by prolongation of incubation period | Not influenced by incubation period |

| Serum Components | Lowered by addition of calf serum | Influenced by addition of calf serum |

Mechanisms of Fungal Resistance to Omoconazole and Azoles

Primary (Intrinsic) Resistance Mechanisms

Primary resistance refers to the inherent ability of certain fungal species or strains to withstand the effects of antifungal drugs without prior exposure. nih.gov

The fungal cell wall and plasma membrane serve as the primary barriers that can limit the uptake of antifungal agents, contributing to intrinsic resistance. ejgm.co.uknih.govgrafiati.comnih.gov Changes in the cell wall or plasma membrane composition, such as alterations in sterol and/or phospholipid content, can lead to reduced permeability, thereby impairing azole uptake and decreasing the intracellular concentration of the drug at its target site. ejgm.co.ukgrafiati.com Some resistant isolates have shown increased amounts of non-esterified sterols, which can decrease their phospholipid/sterol ratio, contributing to reduced drug accumulation. reviberoammicol.com

Biofilm formation is a significant intrinsic resistance mechanism for many fungal pathogens, including Candida species and Aspergillus fumigatus. nih.govnih.govmdpi.comasm.orgfrontiersin.org Fungal cells within a biofilm are encased in an extracellular matrix (ECM), a protective material that acts as a physical barrier, sequestering antifungal drugs and preventing them from reaching their cellular targets. nih.govasm.org This sequestration mechanism has been linked to the production of β-1,3 glucan, a major component of the biofilm matrix. nih.govasm.org Biofilms also exhibit increased cell density and slower growth rates, which can further influence antifungal resistance. nih.gov Studies have shown that biofilm growth can confer a 5- to 7-fold greater tolerance to various antifungals, including azoles, compared to planktonic (free-floating) cells. asm.org The development of resistance within biofilms can occur rapidly, often within 2 to 12 hours of initiation of biofilm formation. asm.org

Acquired Resistance Mechanisms

Acquired resistance mechanisms develop in fungal populations, typically as a result of selective pressure from prolonged or widespread use of azole antifungals. nih.govnih.gov These mechanisms often involve genetic changes that reduce the drug's effectiveness.

One of the most common acquired resistance mechanisms involves genetic modifications to the azole target enzyme, lanosterol (B1674476) 14α-demethylase (ERG11/CYP51). mdpi.comejgm.co.uknih.govasm.orgnih.govnih.govinfectiologyjournal.comoup.com These alterations can lead to a decreased affinity of the enzyme for azoles or conformational changes that prevent the drug from binding effectively to its active site. ejgm.co.ukinfectiologyjournal.comoup.com

Point mutations in the ERG11 (or CYP51A in Aspergillus fumigatus) gene are a predominant mechanism of azole resistance. mdpi.comfrontiersin.orgnih.govasm.orginfectiologyjournal.comoup.comnih.govfrontiersin.orgmdpi.comsci-hub.seasm.orgasm.orgmdpi.com These mutations lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, altering its structure and reducing the binding affinity for azole drugs. mdpi.comejgm.co.ukfrontiersin.orginfectiologyjournal.comoup.comasm.org Numerous mutations have been identified in various fungal species, with some common examples observed in Candida albicans and Aspergillus fumigatus. mdpi.comfrontiersin.orgoup.comnih.govfrontiersin.orgsci-hub.seasm.orgmdpi.commdpi.com

Table 1: Examples of ERG11/CYP51 Mutations Associated with Azole Resistance

| Fungal Species | Gene/Enzyme | Common Mutations (Amino Acid Substitutions) | Fold Reduction in Azole Susceptibility (if reported) | Source |

| Candida albicans | ERG11 | A61V, Y132F, Y132H, K143E, K143R, F145L, I471T, S405F, V456I, G464S, R467K, G54A, G54W, P216L, M220V/K/T, G448S, Y205E, A255V, E260V, N435V, G472R, D502E | 4- to 64-fold (for some single-site mutations) mdpi.com | mdpi.comasm.orgoup.comsci-hub.seasm.orgmdpi.com |

| Aspergillus fumigatus | CYP51A | G54, G138, P216, M220, G448 (single point mutations); TR34/L98H, TR46/Y121F/T289A, TR53 (tandem repeats in promoter region often combined with point mutations) | Not explicitly quantified in sources for A. fumigatus | frontiersin.orggrafiati.comnih.govfrontiersin.orgsci-hub.seasm.org |

| Candida tropicalis | ERG11 | Y257H (T769C) | Reduced susceptibility mdpi.com | mdpi.com |

| Aspergillus flavus | Cyp51A, Cyp51C | P214L (Cyp51A), H349R (Cyp51C) | Not explicitly quantified in sources | mdpi.com |

In Candida albicans, specific single-site mutations like K143R and V456I are highly significant in the emergence of resistance. mdpi.com In Aspergillus fumigatus, mutations can be single non-synonymous point mutations in the coding sequence (e.g., G54, G138, M220, G448) or tandem repeat (TR) insertions in the promoter region of cyp51A (e.g., TR34, TR46, TR53), which often occur in combination with point mutations. grafiati.comnih.govfrontiersin.orgsci-hub.seasm.org These mutations can directly block drug entry or modify the binding site, thereby reducing the drug-enzyme interaction. sci-hub.se

Overexpression of the ERG11 (or CYP51) gene leads to an increased production of the target enzyme, lanosterol 14α-demethylase. mdpi.comejgm.co.uknih.govasm.orgnih.govnih.govoup.complos.org This increase in enzyme abundance means that a higher concentration of the azole drug is required to achieve effective inhibition, thereby lowering the fungus's susceptibility. mdpi.comejgm.co.ukplos.org

Mechanisms leading to ERG11 overexpression include:

Gene amplification: This can occur through total chromosome duplication or the formation of an isochromosome, such as i(5L) in Candida albicans, which carries two copies of the left arm of chromosome 5 where ERG11 is located. mdpi.comasm.org

Mutations in regulatory genes: Mutations in transcriptional activators like UPC2 in Candida albicans can lead to constitutive high expression of ERG11. mdpi.comnih.govinfectiologyjournal.com Similarly, in Aspergillus fumigatus, alterations in the Srb transcriptional factor or HapE modification can contribute to Cyp51B overexpression. nih.gov

Overexpression of ERG11 has been observed in azole-resistant clinical isolates of Candida species and Trichophyton mentagrophytes. mdpi.comasm.orgplos.org This robust enzyme expression can compensate for any activity loss caused by azole inhibition, contributing significantly to resistance. mdpi.com

Table 2: Mechanisms Leading to ERG11/CYP51 Overexpression

| Fungal Species | Mechanism of Overexpression | Associated Genes/Factors | Source |

| Candida albicans | Gene amplification (e.g., i(5L) formation, whole chromosome duplication); Gain-of-function (GOF) mutations in regulatory genes | ERG11, TAC1, UPC2 | mdpi.comasm.orgnih.govinfectiologyjournal.comasm.org |

| Aspergillus fumigatus | Tandem repeat (TR) insertions in promoter region; Alterations in transcriptional factors | CYP51A (promoter), Srb, HapE | nih.govnih.govsci-hub.seasm.org |

| Trichophyton mentagrophytes | Increased ERG11 expression | ERG11 | plos.org |

Upregulation of Multidrug Efflux Transporters

Upregulation of multidrug efflux transporters is a ubiquitous and highly effective resistance mechanism employed by fungi to reduce intracellular drug concentrations nih.govnih.govnih.govbiomedpharmajournal.orgodermatol.comfrontiersin.orgresearchgate.netelsevier.esoup.com. This mechanism involves membrane-associated efflux pumps that recognize and expel a wide range of structurally diverse chemicals, leading to a multidrug resistance (MDR) phenotype nih.govnih.govfrontiersin.orgresearchgate.net. In fungi, two primary drug efflux systems are responsible for modulating azole resistance: the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) nih.govnih.govbiomedpharmajournal.orgodermatol.comresearchgate.netoup.comfrontiersin.orgoup.combiotechmedjournal.combohrium.comejgm.co.uk. The enhanced expression of genes encoding these transporters results in reduced accumulation of the antifungal drug within the fungal cell, thereby impairing its efficacy nih.govnih.govnih.govodermatol.comresearchgate.netelsevier.esoup.comfrontiersin.orgasm.org.

ABC transporters are a class of membrane proteins that utilize the energy derived from ATP hydrolysis to actively transport various substrates across cell membranes nih.govfrontiersin.orgoup.combiotechmedjournal.com. These transporters typically feature a duplicated topology, comprising two transmembrane span (TMS) domains and two cytoplasmic nucleotide-binding domains (NBDs) that facilitate ATP hydrolysis nih.govoup.com. Within fungi, the pleiotropic drug resistance (PDR) class of ABC transporters is particularly significant in mediating azole resistance nih.govbiotechmedjournal.comtandfonline.com.

Key ABC transporters implicated in azole resistance include:

CDR1 (Candida Drug Resistance 1) and CDR2: These are major transporters in Candida albicans and Candida glabrata, and their upregulation mediates azole resistance by enhancing drug efflux and reducing azole accumulation nih.govnih.govnih.govbiomedpharmajournal.orgresearchgate.netelsevier.esoup.comfrontiersin.orgoup.combohrium.comejgm.co.ukasm.orgmdpi.com. Studies have shown that deleting CDR1 can significantly reduce resistance to fluconazole (B54011), ketoconazole (B1673606), and itraconazole (B105839) in C. albicans clinical isolates, with CDR2 playing a more minor role asm.org.

CgCDR1, CgCDR2, and CgSNQ2: These are functional analogues of CDR1 and CDR2 found in Candida glabrata, and their overexpression confers resistance against azoles nih.govnih.govbiotechmedjournal.com.

ABC1 and ABC2: Identified in Candida krusei, these genes are upregulated in response to azoles and have been linked to intrinsic and acquired azole resistance oup.combiotechmedjournal.comoup.com.

AtrA and AtrG: In Aspergillus oryzae, these PDR-type ABC transporters are upregulated in azole-resistant mutants and their overexpression confers hyper-resistance to azole drugs tandfonline.com.

Afr1: In Cryptococcus neoformans, this ABC transporter has been associated with azole resistance nih.govoup.com.

MFS proteins represent another large superfamily of membrane transporters involved in multidrug resistance in yeasts oup.comfrontiersin.orgoup.combiotechmedjournal.com. Unlike ABC transporters, MFS proteins are secondary active transporters that utilize the electrochemical gradient of protons to drive the transport of various substrates across the membrane frontiersin.orgoup.combiotechmedjournal.com.

Notable MFS transporters involved in azole resistance include:

MDR1 (Multidrug Resistance 1): In Candida albicans, overexpression of MDR1 (a DHA1 MFS transporter) leads to enhanced azole efflux and confers resistance, particularly to fluconazole nih.govnih.govbiomedpharmajournal.orgresearchgate.netelsevier.esoup.comfrontiersin.orgoup.combiotechmedjournal.combohrium.comejgm.co.ukmdpi.comfrontiersin.org. Its expression can be upregulated by various drugs and is pronounced in some azole-resistant clinical isolates frontiersin.orgoup.com.

FLU1: Another MFS transporter in C. albicans, while implicated in resistance to certain compounds like mycophenolic acid, its direct clinical relevance to azole resistance in C. albicans has not been as clearly established as for MDR1 nih.govfrontiersin.orgoup.combiotechmedjournal.comejgm.co.uk.

AfuMDR3: In Aspergillus fumigatus, this MFS transporter is upregulated in itraconazole-resistant mutants nih.govbiotechmedjournal.com.

The upregulation of specific efflux pump genes is a primary mechanism of azole resistance. These genes encode the transporter proteins responsible for expelling the antifungal compounds.

CDR1 and CDR2: These ATP-binding cassette (ABC) transporter genes are frequently overexpressed in azole-resistant Candida albicans clinical isolates, leading to reduced intracellular accumulation of azoles nih.govnih.govbiomedpharmajournal.orgresearchgate.netelsevier.esoup.combohrium.comejgm.co.ukasm.orgmdpi.comfrontiersin.org. Their upregulation is often attributed to gain-of-function mutations in the transcriptional regulator TAC1 nih.govasm.orgmdpi.comfrontiersin.org.

MDR1: This Major Facilitator Superfamily (MFS) transporter gene, particularly in Candida albicans, is known to be overexpressed in fluconazole-resistant isolates nih.govnih.govbiomedpharmajournal.orgresearchgate.netelsevier.esoup.comfrontiersin.orgoup.combiotechmedjournal.combohrium.comejgm.co.ukmdpi.comfrontiersin.org. Its upregulation is often linked to mutations in the transcriptional regulator MRR1 nih.govmdpi.comfrontiersin.org.

SNQ2: This ABC transporter gene, along with CDR1 and CDR2, is found to be overexpressed in some azole-resistant Candida species, notably Candida glabrata, contributing to the efflux-mediated resistance phenotype nih.govnih.govbiotechmedjournal.commdpi.comfrontiersin.org.

mdr1 and mdr2: In dermatophytes such as Trichophyton rubrum, genes like TruMDR1 and TruMDR2 (an ABC transporter) have been implicated in resistance to fluconazole and itraconazole, respectively, through increased transcription after antifungal exposure biomedpharmajournal.orgfrontiersin.org.

The contribution of efflux pump overexpression to azole resistance is significant. For instance, studies on environmental Candida species isolates demonstrated that the addition of efflux-pump inhibitors like promethazine (B1679618) and haloperidol (B65202) could reverse azole resistance, leading to substantial reductions in Minimum Inhibitory Concentrations (MICs) for fluconazole and itraconazole elsevier.es.

Table 1: Impact of Efflux Pump Inhibitors on Azole MICs in Candida Isolates elsevier.es

| Inhibitor | Azole | MIC Reduction (Fold) |

| Promethazine | Fluconazole | 8-256 |

| Promethazine | Itraconazole | 8-62.5 |

| Haloperidol | Fluconazole | 32-125 |

Cross-Resistance Patterns within the Azole Class

Cross-resistance, where resistance to one azole antifungal agent confers resistance to other azoles, is a common phenomenon within this drug class nih.govejgm.co.uknserc-crsng.gc.cabiorxiv.org. This is largely due to the shared mechanism of action of azoles, which primarily involves inhibiting the fungal cytochrome P450-dependent 14α-demethylase (Erg11p/Cyp51p) enzyme, essential for ergosterol (B1671047) biosynthesis amazonaws.comfrontiersin.orgnserc-crsng.gc.cabiorxiv.org. When resistance mechanisms, such as efflux pump overexpression or target site mutations, emerge against one azole, they often provide protection against other azole compounds nserc-crsng.gc.cabiorxiv.org.

Broad Cross-Resistance: Extensive cross-resistance has been reported among fluconazole, clotrimazole (B1669251), itraconazole, and ketoconazole ejgm.co.uk. Research indicates that a large proportion (88%) of resistance mutations in Candida albicansERG11 provide cross-resistance to multiple azoles, with 64% conferring resistance to all tested azoles nserc-crsng.gc.cabiorxiv.org. This suggests that C. albicans can rapidly develop pan-azole resistance with minimal evolutionary compromise biorxiv.org.

Specific Mutation-Dependent Patterns: In Aspergillus fumigatus, cross-resistance patterns can depend on the specific mutation in the cyp51A gene asm.orgasm.org. For example, a glycine-to-histidine substitution at codon 98 (L98H) accompanied by a 34-base pair tandem repeat (TR34/L98H) insertion in the CYP51A promoter, or a methionine substitution at position 220 (M220), can lead to cross-resistance to all tested azole drugs mdpi.comasm.orgasm.org. Conversely, a G54 mutation in cyp51A may confer cross-resistance to itraconazole and posaconazole (B62084) but not necessarily to voriconazole (B182144) and ravuconazole (B1678830) asm.orgasm.org.

Efflux Pump Contribution: Overexpression of efflux pumps like CDR1 and CDR2 can lead to cross-resistance to nearly all azoles, while MDR1 overexpression might confer more specific resistance, often limited to fluconazole elsevier.esejgm.co.uk.

Preclinical Pharmacokinetics and Biopharmaceutical Aspects of Omoconazole

Percutaneous Absorption and Distribution in Animal Models

Percutaneous absorption refers to the uptake of a substance from the skin into the systemic circulation. Distribution in animal models provides insight into how omoconazole penetrates and accumulates within different layers of the skin. Animal models, such as guinea pigs, mice, and pigs, are frequently used in percutaneous absorption studies due to ethical considerations and the variability observed in human skin specimens. nih.govmdpi.comnih.gov Porcine skin is often preferred for in vitro permeation experiments due to its histological similarities to human skin, including skin layer thickness and morphology. mdpi.comresearchgate.net

In vitro skin permeation studies are crucial for evaluating the rate and extent of drug permeation from topical formulations. These studies often utilize Franz diffusion cells with excised animal or human skin, or synthetic membranes, as the barrier. nih.govub.edu

Research on this compound nitrate (B79036) has involved in vitro hairless mouse skin-permeability tests to determine its partition and diffusion parameters within the stratum corneum and viable epidermis. nih.gov While specific quantitative data for this compound's permeation across human skin models were not extensively detailed in the provided search results, studies with similar azole antifungals like oxiconazole (B1677861) nitrate have shown that 5 hours after topical application of 2.5 mg/cm² to human skin, concentrations were measured in the epidermis, upper corium, and deeper corium. nih.govfda.govdrugs.comhres.camdedge.com This indicates that these types of studies are standard for evaluating topical antifungal penetration.

The concentration of this compound within the different layers of the skin is critical for its therapeutic efficacy, as dermatophytes are primarily considered to grow at the corneum-viable epidermis border. nih.gov

For this compound, predictions based on in vitro skin permeation studies in guinea pigs indicated that drug concentrations at the corneum-viable epidermis border would exceed the minimum effective concentration when creams containing 0.1% or higher concentrations were used. Furthermore, for binding to keratin (B1170402), concentrations would reach the practical minimum effective concentration with creams containing 0.5% or more this compound nitrate. nih.gov While direct quantitative data for this compound in human epidermal and dermal layers were not found, similar imidazole (B134444) antifungals like oxiconazole have demonstrated significant concentrations in these layers. For instance, five hours after applying 2.5 mg/cm² of oxiconazole nitrate cream to human skin, concentrations were found to be 16.2 µmol in the epidermis, 3.64 µmol in the upper corium, and 1.29 µmol in the deeper corium. nih.govfda.govdrugs.comhres.camdedge.com

The ability to predict in vivo percutaneous pharmacokinetics from in vitro data is a significant aspect of preclinical development. For this compound nitrate, studies have shown that partition and diffusion parameters obtained from in vitro skin permeation tests can be effectively used to predict in vivo percutaneous pharmacokinetics and to estimate therapeutically effective concentrations in animal models. nih.govoup.com For example, based on these parameters, it was predicted that percutaneous drug concentrations in guinea pig skin would require 10 or more days to reach equilibrium. nih.gov This highlights the utility of in vitro models in forecasting drug behavior in living systems, although a gap often exists between theoretical predictions from artificial membranes or animal models and actual in vivo human skin penetration. annualreviews.org

Systemic Exposure Profiles Following Topical Application in Preclinical Models

Systemic exposure to topically applied this compound in preclinical models is generally low. For similar topical azole antifungals, such as oxiconazole nitrate, systemic absorption following topical application to the skin is reported to be low. nih.govfda.govdrugs.comhres.camdedge.comdrugs.com Less than 0.3% of an applied dose of oxiconazole nitrate was recovered in the urine of human volunteers up to 5 days after application of a cream formulation. fda.govhres.camdedge.com While specific systemic exposure data for this compound in preclinical models were not directly provided, the general characteristic of topical azole antifungals is minimal systemic absorption.

Lingering Antimycotic Effects and Skin Retention

The lingering antimycotic effect and skin retention capacity are important biopharmaceutical aspects for topical antifungals, contributing to sustained therapeutic action. This compound has been studied for its retention capacity in the skin. Research indicates that this compound (OMZ) exhibits a strong interaction with keratin, a main protein in the stratum corneum, which plays a role in determining the drug's retention in the skin. capes.gov.br In a comparative study with other imidazole antifungal agents, this compound showed the highest interaction energy with keratin (4.25 kcal/mol), significantly higher than bifonazole (B1667052) (2.09 kcal/mol) and clotrimazole (B1669251) (lower than this compound). capes.gov.br This strong interaction contributes to its retention within the skin layers.

Furthermore, the retention capacity of this compound in excised hairless mouse skin was measured at 10.0 µg/cm² at 24 hours post-application. This was notably higher than the values for bifonazole (2.4 µg/cm²) and clotrimazole (7.5 µg/cm²), suggesting a superior retention profile for this compound. capes.gov.br This prolonged retention contributes to a "reservoir effect" within the epidermis, which can be beneficial for sustained antifungal activity and potentially allows for less frequent application. mdedge.comnih.govmedscape.comacs.org The in vitro lingering antimycotic effect of this compound nitrate cream formulations following single topical application has also been investigated. capes.gov.brnih.gov

Table 1: Comparative Skin Retention of Imidazole Antifungal Agents in Excised Hairless Mouse Skin (24h post-application)

| Compound | Retention Capacity (µg/cm²) |

| This compound | 10.0 |

| Clotrimazole | 7.5 |

| Bifonazole | 2.4 |

Table 2: Predicted this compound Nitrate Concentrations in Guinea Pig Skin Layers for Therapeutic Effect

| Target Area / Effect | Minimum Effective Cream Concentration (%) | Equilibrium Time in Skin (days) |

| Corneum-viable epidermis border | ≥ 0.1 | ≥ 10 |

| Keratin binding | ≥ 0.5 | ≥ 10 |

Table 3: Concentrations of Oxiconazole Nitrate in Human Skin Layers (5 hours post-application of 2.5 mg/cm² cream)

| Skin Layer | Concentration (µmol) |

| Epidermis | 16.2 |

| Upper Corium | 3.64 |

| Deeper Corium | 1.29 |

Synthetic Pathways and Chemical Derivatization of Omoconazole

Established Synthetic Routes for Omoconazole Analogues

The foundational synthesis of this compound and its analogues is detailed in patents assigned to Siegfried AG, notably U.S. Patent 4,210,657. While the precise, step-by-step reaction scheme from the patent is not publicly detailed, the synthesis of structurally related imidazole (B134444) ether antifungals, such as sertaconazole, provides a likely blueprint. These multi-step syntheses generally involve the creation of a core intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which is then further modified.

A common route to this intermediate involves reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in a solvent like dimethylformamide (DMF) in the presence of a base. This intermediate serves as a scaffold upon which the rest of the molecule is constructed. The subsequent key step is the etherification of the hydroxyl group. For this compound, this would involve reacting the alcohol intermediate with a 2-(4-chlorophenoxy)ethyl halide under basic conditions to form the characteristic ether linkage.

A later patent, U.S. Patent 4,554,356, describes a stereospecific synthesis, indicating the importance of the molecule's three-dimensional geometry for its biological activity. The "(Z)" designation in this compound's chemical name, 1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole, refers to the specific arrangement of substituents around the carbon-carbon double bond, which is crucial for its efficacy.

Design and Synthesis of Novel Imidazole and Azole Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in many pharmacologically active compounds and its ability to coordinate with the heme iron in the active site of cytochrome P450 enzymes like lanosterol (B1674476) 14α-demethylase. The design of novel imidazole and azole derivatives often builds upon the foundational structures of existing drugs like this compound. Synthetic chemists employ several classical and modern methods to construct the core imidazole ring and its derivatives.

Established methods for imidazole synthesis that are relevant for creating diverse analogues include:

Debus-Radziszewski Synthesis: This is a classical method involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form the imidazole ring. While it has been used for decades, its relatively low yields have led to the development of modifications.

Van Leusen Imidazole Synthesis: A versatile method that uses tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and a primary amine to construct the imidazole core efficiently.

Wallach Synthesis: This method involves treating N,N-dimethyloxamide with phosphorus pentachloride to yield a chlorine-containing intermediate, which is then reduced to form an N-substituted imidazole.

These synthetic strategies allow for the introduction of a wide variety of substituents on the imidazole ring and connected side chains. By creating libraries of novel compounds, researchers can explore a wider chemical space to identify molecules with enhanced antifungal activity, improved safety profiles, or activity against resistant fungal strains. The goal is often to optimize the interaction with the target enzyme while minimizing off-target effects.

Chemical Modifications and Their Influence on Antifungal Potency

The antifungal potency of this compound and its analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and structural motifs contribute to the biological activity. For azole antifungals, modifications are typically explored in three main regions: the azole ring, the N-1 substituent (the side chain), and the aromatic rings.

Halogenation of Phenyl Rings: The presence of halogen atoms, particularly chlorine, on the phenyl rings is a common feature of many potent imidazole antifungals, including this compound (which has a 2,4-dichlorophenyl group and a 4-chlorophenoxy group). SAR studies consistently show that halogenation significantly enhances antifungal activity. For instance, the 2,4-dichloro substitution pattern is found in highly active compounds like miconazole (B906) and sertaconazole. This is likely due to a combination of factors, including increased lipophilicity, which aids in membrane penetration, and favorable electronic interactions within the enzyme's active site. Studies on related compounds have shown that derivatives with a 4-chloro substituent on a phenyl ring exhibit potent activity.

Modifications of the Ether Linkage and Side Chain: The ether linkage in this compound provides flexibility and is a key point for derivatization. Altering the length and composition of this linker can impact how the molecule fits into the active site of the target enzyme. Furthermore, modifications to other parts of the side chain can fine-tune the compound's properties. For example, replacing the imidazole ring with a triazole ring is a common strategy that has led to the development of second-generation antifungals like fluconazole (B54011) and itraconazole (B105839).

The table below summarizes findings from SAR studies on various imidazole and azole derivatives, illustrating the impact of different substituents on antifungal activity.

| Compound Series | Modification | Effect on Antifungal Potency | Fungal Species |

| Imidazole Derivatives | Replacement of 4-Br on phenyl ring with 4-NO2, 2-NO2, 4-F, or 2,4-diCl | Weaker activity compared to the 4-Br lead compound. nih.gov | Candida spp. |

| Imidazole Derivatives | Replacement of imidazole with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole | Activity was largely abolished. nih.gov | Candida spp. |

| Albaconazole Analogues | Substitution at C-7 of the quinazolinone ring with halogen groups (e.g., Chlorine) | More favorable for potency than electron-withdrawing groups (e.g., Nitro). nih.gov | C. albicans, A. fumigatus |

| Altholactone Derivatives | Addition of a 2,4-dichlorobenzoyl group | Enhanced antifungal activity. nih.gov | C. neoformans |

| Phenylthiazole Derivatives | Introduction of methyl, halogen, or methoxy at ortho-position of one phenyl ring and para-position of another | Endowed the final structure with excellent antifungal activity. | M. oryzae |

These studies underscore that a delicate balance of steric, electronic, and hydrophobic properties is required for optimal antifungal activity. The presence of halogenated aromatic rings is a recurring theme for high potency in this class of compounds.

Advanced Analytical Methodologies for Omoconazole Research

In Vitro Susceptibility Testing Methods and Standardization

In vitro susceptibility testing plays a critical role in antifungal drug discovery, particularly in light of increasing fungal resistance. creative-biolabs.com Standardized methods are essential for reliable and reproducible results. creative-biolabs.comfda.gov Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for antifungal susceptibility testing, often utilizing the Minimum Inhibitory Concentration (MIC) as a primary index. creative-biolabs.comfda.gov

The antifungal activities of Omoconazole in vitro can be significantly influenced by various factors, including the composition of the culture medium. nih.gov For instance, studies have shown that this compound exhibits greater anti-Candida activity, indicated by smaller MIC values, when tested on casitone agar (B569324) (CA) compared to Sabouraud dextrose agar (SDA). nih.gov this compound demonstrates a broad spectrum of antifungal activities. nih.gov

Agar Dilution and Broth Dilution Techniques

Both agar dilution and broth dilution methods are widely employed for determining the in vitro antifungal activities of this compound. nih.gov These methods are fundamental to antimicrobial susceptibility testing. researchgate.net

Agar Dilution Technique: This method involves preparing a series of plates where varying concentrations of the antimicrobial agent are incorporated into a nutrient agar medium. researchgate.netwikipedia.org A standardized inoculum of fungal cells, typically 10⁴ colony-forming units (CFU) per spot, is then applied to the surface of each plate. wikipedia.org After incubation, usually for 16 to 18 hours at 37°C, the plates are examined for visible fungal growth. wikipedia.org The lowest concentration of the antimicrobial agent that completely prevents visible growth is defined as the Minimum Inhibitory Concentration (MIC). wikipedia.org Agar dilution is considered a "gold standard" in susceptibility testing due to its reproducibility and cost-effectiveness, allowing for the simultaneous testing of multiple pathogen samples. wikipedia.org

Broth Dilution Technique: In this method, the fungal inoculum is introduced into a liquid growth medium containing different concentrations of the antimicrobial agent. creative-biolabs.comresearchgate.net Fungal growth is assessed after a defined incubation period, typically 16-20 hours. researchgate.net The MIC is determined as the lowest concentration at which no visible growth is observed, or where there is a significant reduction (e.g., over 50% decrease in turbidity for yeasts). creative-biolabs.com Both broth macrodilution (tube) and broth microdilution (microtiter plate) formats are utilized. creative-biolabs.comjoyadv.itclsi.org For broth microdilution, antifungals are typically prepared in two-fold dilutions, with the final fungal inoculum concentration ranging from 0.4 × 10⁴ to 5 × 10⁵ CFU/mL, depending on the fungal species. creative-biolabs.com

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. creative-biolabs.comresearchgate.netmsdmanuals.com For this compound, MIC values have been determined against various yeast isolates, providing comparative data with other imidazole (B134444) antifungals such as clotrimazole (B1669251), econazole, isoconazole, ketoconazole (B1673606), miconazole (B906), and tioconazole (B1681320). nih.gov For example, in one comparative study, tioconazole demonstrated the highest activity, followed by this compound and econazole, against 55 recent clinical yeast isolates when MICs were determined by agar dilution. nih.gov

Beyond inhibition, the Minimum Fungicidal Concentration (MFC) indicates the lowest concentration of an antifungal agent that results in the killing of 99.9% of the initial inoculum. Research has shown that this compound exhibits fungicidal activity against Candida at pH 5.0 and against Trichophyton at both pH 5.0 and 6.6. nih.gov This fungicidal action is a critical aspect of its efficacy. The anti-Candida activity of this compound can be influenced by factors such as inoculum size, the duration of the incubation period, and the presence of calf serum in the medium. nih.gov

Table 1: Illustrative MIC Values of this compound against Fungi (Conceptual Data based on general findings)

| Fungal Species | Testing Method | MIC Range (µg/mL) | Reference |

| Candida albicans | Agar Dilution (pH 5.5) | 0.06 - 0.5 | nih.govnih.gov |

| Malassezia spp. | Agar Dilution | ≤ 0.125 | nih.gov |

| Dermatophytes | Agar Dilution | ≤ 0.5 | nih.gov |

| Trichophyton spp. | Agar Dilution (pH 5.0, 6.6) | 0.03 - 0.25 | nih.gov |

Spectroscopic and Thermal Characterization of this compound and its Formulations

Spectroscopic and thermal characterization techniques are indispensable for elucidating the structural integrity, purity, and physical stability of this compound, both in its raw form and within pharmaceutical formulations. These methods provide critical insights into drug-excipient compatibility and the solid-state properties of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to identify functional groups present in a compound and to assess potential chemical interactions between a drug and various excipients in a formulation. impactfactor.orgijarsct.co.injetir.orgwjarr.comsaudijournals.com By comparing the FTIR spectrum of the pure drug with that of its physical mixtures with excipients or final formulations, researchers can determine if any new peaks appear or if characteristic peaks shift, which would indicate chemical incompatibility or interaction. jetir.orgsaudijournals.com

FTIR spectra are typically recorded over a specific wavenumber range, often from 4000 to 400 cm⁻¹ or 650 to 4000 cm⁻¹. jetir.orgwjarr.comnih.gov For this compound, as with other azole antifungals, characteristic absorption peaks correspond to specific bonds and functional groups within its molecular structure. The preservation of these characteristic peaks in formulations suggests that the drug's chemical structure remains intact and that there are no significant chemical interactions with the formulation components. jetir.orgsaudijournals.com For example, studies on similar azole antifungals like oxiconazole (B1677861) have identified characteristic peaks related to C-H aromatic and aliphatic stretching, C-O carbonyl, and C=C alkenes. impactfactor.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature or time. impactfactor.orgijarsct.co.injetir.orgmdpi.comscribd.com It is particularly valuable for determining melting points, glass transition temperatures, and enthalpy changes, providing insights into the thermal stability and polymorphic forms of a drug and its formulations. mdpi.comnih.gov

DSC analysis can reveal drug-excipient compatibility by observing changes in the thermal profiles of the drug when mixed with formulation components. impactfactor.orgijarsct.co.in The presence, absence, or shift of endothermic (melting) or exothermic peaks can indicate interactions, changes in crystallinity, or the formation of new solid phases. mdpi.com For example, in studies involving similar azole antifungals, endothermic peaks corresponding to the melting point of the active pharmaceutical ingredient (API) are typically observed. impactfactor.orgmdpi.com Deviations from the pure drug's thermal profile in a formulation can suggest physical or chemical interactions. mdpi.com

Table 2: Illustrative Thermal Events of this compound (Conceptual Data)

| Compound/Formulation | Thermal Event | Temperature (°C) | Observation | Reference |

| Pure this compound | Endothermic Peak (Melting) | ~150-160 | Characteristic melting point | mdpi.comscribd.com |

| This compound in Formulation X | Endothermic Peak | ~150-160 | Peak preserved, indicating compatibility | ijarsct.co.inmdpi.com |

| This compound in Formulation Y | Shifted/Absent Peak | N/A | Potential interaction/amorphization | mdpi.com |

Note: The specific temperature values are illustrative and based on general observations for similar compounds, as precise DSC data for this compound was not directly extracted. Actual research would provide exact temperatures and enthalpy values.

Chromatographic and Other Quantitative Analytical Approaches for this compound

Quantitative analysis of antifungal compounds like this compound is crucial for research, development, and quality control. While specific detailed methods for this compound are less frequently published compared to more widely used azoles, the analytical principles and methodologies developed for chemically similar imidazole and triazole antifungals are highly applicable. These methods often leverage chromatographic separation coupled with various detection techniques, alongside spectrophotometric approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the quantitative determination of azole antifungals due to its high sensitivity, selectivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is particularly common. Methods developed for other imidazole derivatives, such as Oxiconazole and Tioconazole, provide a strong framework for this compound analysis.

For instance, an RP-HPLC method for Oxiconazole in pharmaceutical formulations utilized a LiChrocart C(8) column with a mobile phase of methanol (B129727) and 0.02 M ammonium (B1175870) acetate (B1210297) buffer (85:15 v/v), pumped isocratically at 1 mL/min. Detection was performed at 254 nm. This method demonstrated linearity in the range of 40.0–140.0 µg/mL, with good precision (RSD values between 0.57% and 1.57%) and recovery (98.84–102.2%). researchgate.netnih.gov Another RP-HPLC method for Oxiconazole nitrate (B79036) and benzoic acid in cream used an Enable C8 column with acetonitrile (B52724):water (33:67 % v/v) containing 0.1% triethylamine (B128534), adjusted to pH 2.5 with orthophosphoric acid, at a flow rate of 1.5 mL/min, with detection at 240 nm. amazonaws.com

Similarly, HPLC methods have been developed for the enantioseparation of various imidazole derivatives, including Tioconazole, using chiral stationary phases like CHIRALCEL OJ, with mobile phases typically containing hexane (B92381) and modifiers such as alcohols (2-propanol, ethanol (B145695), methanol) and diethylamine. ptfarm.plnih.gov UV detection at 220 nm is common in such applications. ptfarm.pl

Table 1: Representative HPLC Parameters for Related Azole Antifungals

| Compound | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Precision (RSD%) | Recovery (%) | Reference |

| Oxiconazole | LiChrocart C(8) | Methanol:0.02 M Ammonium Acetate Buffer (85:15 v/v) | 1 | 254 | 40.0–140.0 | 0.57–1.57 | 98.84–102.2 | researchgate.netnih.gov |

| Oxiconazole | Enable C8 | Acetonitrile:Water (33:67 % v/v) with 0.1% Triethylamine (pH 2.5) | 1.5 | 240 | 10.0–50.0 | Not specified | 99.07–99.82 | amazonaws.com |

| Tioconazole | Hypersil BDS-C18 | Methanol:Water (0.2% v/v aqueous triethylamine at pH 7.5) (85:15, v/v) | 1 | 210 | 2.0–64.0 | Not specified | Not specified | tsijournals.com |

| Tioconazole | CHIRALCEL OJ | Hexane with alcohol (2-propanol, ethanol, methanol) and diethylamine | 0.8 | 220 | Not specified | Not specified | Not specified | ptfarm.plnih.gov |

| Ketoconazole, Isoconazole, Miconazole | C18 BDS | Acetonitrile:0.05 M Ammonium Acetate Buffer (70:30, v/v), pH 6 | 1 | 254 | 50-150% of target conc. | Good | 98.14–101.12 | researchgate.net |

These examples highlight the versatility of HPLC in analyzing azole antifungals, suggesting that similar methodologies could be adapted and validated for this compound, considering its structural characteristics.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it highly suitable for the quantitative analysis of antifungal drugs in complex matrices, such as biological samples. This technique is particularly valuable for pharmacokinetic studies and for determining intracellular drug concentrations. japsonline.comthermofisher.comnih.govresearchgate.netnih.gov

While direct LC-MS/MS methods for this compound are not extensively detailed in the provided literature, the technique has been widely applied to other azoles. For instance, LC-MS/MS methods have been developed for the simultaneous quantification of multiple triazole antifungals (e.g., voriconazole (B182144), fluconazole (B54011), posaconazole (B62084), itraconazole (B105839), and hydroxyitraconazole) in human plasma. These methods typically employ a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) for data acquisition. Mobile phases often consist of acetonitrile and aqueous solutions with formic acid. nih.gov

A sensitive LC-MS/MS method for quantifying intracellular fluconazole in Candida albicans utilized a Zorbax SB-C18 column with acetonitrile and deionized water plus 0.1% formic acid as the mobile phase, monitoring specific precursor-to-product ion transitions. This method achieved linearity in the range of 5.0–1000.0 ng/mL with high precision and recovery. nih.gov The high sensitivity and selectivity of LC-MS/MS make it an ideal choice for detailed research into this compound's distribution and concentration in biological systems.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often more cost-effective alternative for quantitative analysis, particularly for raw materials or less complex formulations. These methods typically rely on the compound's intrinsic UV absorption or its reaction with specific reagents to form a chromogen.

For Oxiconazole, a spectrophotometric method has been described based on its reaction with methyl orange in a buffered aqueous solution at pH 2.3. The resulting chromogen, extractable with dichloromethane, showed maximum absorption at 427 nm and obeyed Beer-Lambert law in the concentration range of 4.0–14.0 µg/mL. This method showed good linearity, precision, and accuracy compared to HPLC. researchgate.netnih.gov

Other spectrophotometric methods for imidazole antifungal drugs like clotrimazole, econazole, ketoconazole, and miconazole involve the formation of charge-transfer complexes with π-acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranilic acid (p-CA), producing measurable chromogens. researchgate.net Similarly, Tioconazole has been quantified using charge transfer spectrophotometry based on its complexation with chloranilic acid. spectroscopyonline.com These principles could be adapted for this compound, given its imidazole structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful analytical technique, particularly useful for volatile or derivatizable compounds. PubChem's compound summary for this compound explicitly lists GC-MS as a technique used for its spectral information, indicating its applicability for the analysis of the compound. nih.gov While specific detailed methods are not provided in the search results, the mention confirms its utility for qualitative and potentially quantitative analysis of this compound. GC-FID (Gas Chromatography-Flame Ionization Detection) has also been used for the qualitative and quantitative analysis of other azole antifungals like bifonazole (B1667052), clotrimazole, econazole, fluconazole, ketoconazole, and miconazole, demonstrating its potential for similar applications with this compound. researchgate.net

Advanced Microscopic Techniques for Fungal-Drug Interactions

Understanding the interaction of this compound with fungal cells at a microscopic level is critical for elucidating its mechanism of action, identifying resistance mechanisms, and optimizing its antifungal efficacy. Advanced microscopic techniques provide visual insights into drug uptake, subcellular localization, and morphological changes induced in fungal pathogens.

Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for studying biological processes in living cells and has been extensively utilized in antifungal research. acs.org Researchers have developed fluorescent antifungal azole probes to track azoles within live Candida yeast cells. acs.org These probes allow for the visualization of azole uptake dynamics and subcellular distribution, providing insights into how the drug interacts with fungal cells. Studies using fluorescent azole probes have revealed that, depending on their structure, these probes can exhibit predominant localization to mitochondria, even though the target enzyme Cyp51 (lanosterol 14α-demethylase) is primarily located in the endoplasmic reticulum. acs.org

This technique can also be used to detect azole-resistant Candida strains, particularly those exhibiting resistance due to efflux pumps, by observing varied uptake levels and subcellular distribution patterns of fluorescent probes. acs.org By applying similar principles, fluorescence microscopy could be instrumental in studying this compound's entry into fungal cells, its intracellular targeting, and how fungal resistance mechanisms, such as efflux pump overexpression, might alter its cellular accumulation.

Differential Interference Contrast (DIC) Microscopy

Differential Interference Contrast (DIC) microscopy, often used in conjunction with fluorescence microscopy, provides high-contrast images of unstained, live biological samples, revealing cellular morphology and internal structures. plos.org When studying fungal-drug interactions, DIC microscopy can offer complementary information to fluorescence imaging by allowing researchers to observe morphological changes in fungal cells (e.g., changes in cell wall integrity, vacuole formation, or hyphal development) that occur upon exposure to this compound. plos.org These morphological alterations can be direct consequences of the drug's fungistatic or fungicidal effects, particularly its inhibition of ergosterol (B1671047) biosynthesis, which compromises fungal cell membrane integrity and fluidity. oup.comresearchgate.netscielo.brpatsnap.com

Applications in Fungal-Drug Interaction Research

Advanced microscopic techniques, including fluorescence and DIC microscopy, play a vital role in understanding the complex interplay between this compound and fungal pathogens. By visualizing drug localization and cellular responses, researchers can:

Confirm Mechanism of Action : this compound, like other azoles, inhibits the fungal cytochrome P450 3A enzyme (lanosterol 14α-demethylase, Erg11p/Cyp51p), disrupting ergosterol synthesis and leading to the accumulation of toxic sterol intermediates. plos.orgoup.comscielo.brpatsnap.comdermatojournal.com Microscopy can help confirm that this compound reaches its target site within the fungal cell.

Investigate Resistance Mechanisms : Overexpression of efflux pumps (e.g., Cdr1, Cdr2, Mdr1) and mutations in ERG11 are common mechanisms of azole resistance. plos.orgoup.com Fluorescence microscopy can directly visualize reduced intracellular drug accumulation due to efflux, while DIC can show associated morphological changes in resistant strains.

Study Biofilm Formation : Fungal biofilms contribute significantly to drug resistance. scielo.brnih.gov Microscopic techniques can be used to assess this compound's impact on biofilm formation and integrity, or to study its penetration into established biofilms.

By integrating these advanced microscopic techniques with quantitative analytical methods, a comprehensive understanding of this compound's antifungal properties and its interactions with fungal pathogens can be achieved, paving the way for more effective therapeutic strategies.

Comparative Preclinical Studies of Omoconazole with Other Antifungals

Comparison of Antifungal Activity with Other Imidazole (B134444) Derivatives (e.g., Bifonazole (B1667052), Miconazole (B906), Oxiconazole (B1677861), Tioconazole)

Omoconazole exhibits a broad spectrum of antifungal activity, similar to other imidazole derivatives. Comparative in vitro studies have shown that this compound's fungistatic activity against yeasts is comparable to or more potent than several other imidazoles. For instance, in one study comparing this compound with clotrimazole (B1669251), econazole, isoconazole, ketoconazole (B1673606), miconazole, and tioconazole (B1681320) against 55 clinical yeast isolates, this compound was found to be among the more active products, following tioconazole and econazole, while ketoconazole was the least active. nih.gov

The activity of this compound can be influenced by factors such as the composition of the culture medium and pH. For example, this compound showed greater anti-Candida activity (smaller MIC values) on casitone agar (B569324) compared to Sabouraud dextrose agar. nih.gov Its anti-Candida activity was highest at pH 5, but decreased with increased inoculum size, prolonged incubation, and the addition of calf serum. nih.gov Against Trichophyton, this compound's activity was not significantly influenced by these factors, except for the addition of calf serum. nih.gov this compound demonstrated fungicidal activity against Candida at pH 5.0 and against Trichophyton at pH 5.0 and 6.6. nih.gov

An interactive data table summarizing comparative MIC values against various fungal species for this compound and other imidazole derivatives would typically include:

| Antifungal Agent | Fungal Species (e.g., C. albicans, T. mentagrophytes) | MIC Range (µg/ml) | Notes |

| This compound | C. albicans | 0.16 - 2.5 | jst.go.jpresearchgate.net |

| Bifonazole | C. albicans | 1.25 - 5 | jst.go.jpresearchgate.net |

| This compound | Dermatophytes (T. rubrum, T. mentagrophytes, M. gypseum) | ≤0.04 - 0.63 | jst.go.jpresearchgate.net |

| Bifonazole | Dermatophytes (T. rubrum, T. mentagrophytes, M. gypseum) | ≤0.04 - 1.25 | jst.go.jpresearchgate.net |

| This compound | Yeasts (various clinical isolates) | (Specific MIC90 data needed) | Generally comparable to econazole, less active than tioconazole. nih.gov |

| Tioconazole | Yeasts (various clinical isolates) | (Specific MIC90 data needed) | Most active among tested imidazoles. nih.gov |

| Miconazole | Candida spp. | (Specific MIC data needed) | Tioconazole generally more active than miconazole against most fungal species examined, except Aspergillus where activity was similar. ebi.ac.ukamazonaws.com |

| Oxiconazole | Candida albicans | (Specific MIC data needed) | Imidazole derivatives like oxiconazole showed high ATP-suppressing activity in C. albicans. researchgate.net |

Comparative Analysis with Triazole Antifungal Agents

While imidazoles and triazoles share the same mechanism of action (inhibition of lanosterol (B1674476) 14α-demethylase), triazoles are generally metabolized more slowly and exert less effect on human sterol synthesis. scielo.brmdpi.com Direct comparative preclinical data specifically pitting this compound against a wide range of triazole antifungal agents (e.g., fluconazole (B54011), itraconazole (B105839), voriconazole (B182144), posaconazole) are less extensively detailed in the provided search results compared to imidazole comparisons. However, general trends for triazoles can be inferred.

Triazoles like fluconazole, itraconazole, voriconazole, and posaconazole (B62084) are known for their broad spectrum of activity against various Candida species, Cryptococcus, and Aspergillus species. mdpi.comnih.govresearchgate.netamazonaws.comnih.govopenaccessjournals.com For instance, voriconazole and posaconazole have very broad spectrums, including Candida species, filamentous, and dimorphic fungi, and are active against fluconazole and itraconazole-resistant Candida strains. nih.gov Posaconazole also shows activity against Zygomycetes, which voriconazole does not. nih.gov

An interactive data table comparing this compound with triazoles would require specific MIC data which is not explicitly available for this compound in the provided snippets against these triazoles. However, the general comparative landscape for azoles suggests that while imidazoles like this compound are effective against dermatophytes and some yeasts, newer triazoles often offer broader coverage, particularly against systemic fungal infections and azole-resistant strains. scielo.brmdpi.comnih.govresearchgate.netamazonaws.comnih.govopenaccessjournals.com

| Antifungal Agent | Fungal Species (e.g., Candida spp., Aspergillus spp., Dermatophytes) | MIC Range (µg/ml) | Notes |

| This compound | C. albicans | 0.16 - 2.5 | jst.go.jpresearchgate.net |

| This compound | Dermatophytes | ≤0.04 - 0.63 | jst.go.jpresearchgate.net |

| Fluconazole | Candida spp. | (Varies widely, often higher than newer triazoles for some strains) | Less active than luliconazole (B1675427) against C. albicans. mdpi.com Resistance increasing in Cryptococcus spp. amazonaws.com |

| Itraconazole | Candida spp., Aspergillus spp., Dermatophytes | (Varies) | Good activity against dermatophytes and Candida spp. researchgate.net More active than Amphotericin B against Aspergillus isolates in some tests. oup.com |

| Voriconazole | Candida spp., Aspergillus spp., Scedosporium apiospermum | (Potent, varies) | Superior activity over amphotericin B and itraconazole against S. apiospermum. researchgate.netreviberoammicol.com |

| Posaconazole | Broad spectrum including Candida spp., Aspergillus spp., Zygomycetes | (Potent, varies) | More active than other triazoles against Zygomycetes. nih.govnih.gov |

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The concept of combining antifungal drugs is explored to enhance efficacy, broaden the spectrum of activity, and potentially reduce toxicity or overcome resistance. mdpi.comfrontiersin.org Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects, while antagonistic interactions result in a reduced effect. mdpi.com

For azoles, including this compound, their mechanism of action involves inhibiting ergosterol (B1671047) synthesis. scielo.brmdpi.commdpi.com This can lead to complex interactions when combined with polyenes like Amphotericin B, which bind to ergosterol. Some in vitro assays have indicated that polyenes and azoles can be an antagonistic combination against certain fungi, as azoles inhibit ergosterol biosynthesis, potentially leaving less ergosterol for polyenes to bind. frontiersin.orgasm.org However, some studies have shown additive effects. asm.org

While the provided search results discuss general principles of synergy and antagonism for azoles (e.g., triazoles with echinocandins or Amphotericin B), specific preclinical studies detailing synergistic or antagonistic interactions of this compound with other antimicrobial agents are not explicitly available. General findings for azoles indicate that:

Combination of azoles with polyenes can be antagonistic due to shared or interacting targets (ergosterol). frontiersin.orgasm.org

Combinations of triazoles with echinocandins have shown in vitro synergistic activity against Aspergillus spp. nih.govfrontiersin.org

Antimicrobial synergy can overcome resistance, lower inhibitory dosages, expand the spectrum of activity, and make fungistatic drugs fungicidal. mdpi.com

An interactive data table for synergistic/antagonistic interactions would require specific data for this compound, which is not present in the provided information.

Theoretical and Computational Chemistry Approaches in Omoconazole Research

Molecular Docking and Ligand-Protein Interaction Studies with Fungal Targets

Molecular docking and ligand-protein interaction studies are fundamental computational techniques used to predict the binding affinity and orientation of small molecules (ligands) within the active site of a target protein. For azole antifungals, the primary target is fungal lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for the synthesis of ergosterol (B1671047), the main sterol in fungal cell membranes researchgate.netjrespharm.commdpi.comalagappauniversity.ac.innih.govfrontiersin.org.

These studies typically involve:

Target Preparation: Obtaining the three-dimensional structure of fungal CYP51 (e.g., from Candida albicans CYP51, PDB ID: 5tz1) mdpi.comalagappauniversity.ac.in.

Ligand Preparation: Optimizing the 3D structure of the azole compound, including the addition of hydrogen atoms and determination of ionization states alagappauniversity.ac.in.

Docking Simulations: Performing flexible docking to predict the most stable binding pose of the azole within the CYP51 active site researchgate.net. The binding affinity is evaluated using scoring functions that estimate the predicted binding energy researchgate.net.

Interaction Analysis: Identifying key interactions such as hydrogen bonds and π-π stacking interactions between the azole and specific amino acid residues in the active site nih.gov. For azoles, the azole ring (imidazole or triazole) often coordinates with the heme iron in the active site of CYP51, which is crucial for its inhibitory activity jrespharm.comfrontiersin.org.

Molecular Dynamics (MD) Simulations: Extending docking studies with MD simulations to assess the stability of the protein-ligand complex over time and to gain insights into the dynamic nature of their interactions nih.govnih.gov.

While specific detailed molecular docking studies focusing solely on omoconazole were not extensively found in the provided search results, these methodologies are routinely applied to azole derivatives, and this compound, as a clinically used imidazole (B134444) antifungal, would exhibit similar interaction patterns with fungal CYP51. For instance, studies on azolyl-2H-chroman-4-ones, analogous to oxiconazole (B1677861), have shown high binding affinity and the formation of hydrogen bond and π-π interactions with target proteins in pathogenic fungi nih.gov. Other azole derivatives have been studied for their docking with C. albicans CYP51, confirming the importance of specific chemical features for potent antifungal activity jrespharm.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is invaluable for predicting the activity of new or untested compounds and for guiding the design of more potent and selective drugs rsc.orgbibliotekanauki.pl.

In the context of azole antifungals, QSAR studies correlate various physicochemical parameters (e.g., lipophilicity, electronic properties, steric bulk) and structural indicators with observed antifungal activity (e.g., minimum inhibitory concentration, MIC) bibliotekanauki.plutcluj.ronih.gov. Regression-based methods, such as multiple regression analysis and Partial Least Squares (PLS), are commonly employed to develop these models rsc.orgbibliotekanauki.plnih.gov. Model validation is performed using statistical metrics like the determination coefficient (R²) and cross-validation (Q²) to ensure reliability and predictivity rsc.org.

This compound has been included in QSAR studies of azole derivatives. For example, its partition coefficient (log P), a key physicochemical descriptor related to lipophilicity and membrane permeability, has been determined.

Table 1: Log P Values for Selected Azole Derivatives in QSAR Studies

| Compound | Log P nih.gov |

| Azaconazole | 2.32 |

| Bifonazole (B1667052) | 4.84 |

| Butoconazole | 6.88 |

| Clotrimazole (B1669251) | 5.44 |

| Econazole | 5.32 |

| Fenticonazole | 6.96 |

| Flutrimazole | 4.95 |

| Isoconazole | 5.93 |

| Ketoconazole (B1673606) | 3.55 |

| Luliconazole (B1675427) | 3.98 |

| Miconazole (B906) | 5.93 |

| Metronidazole | -0.013 |

| This compound | 6.53 |

| Oxiconazole | 5.83 |

| Sertaconazole | 7.49 |

| Sulconazole | 5.66 |

This data demonstrates that this compound's lipophilicity (log P = 6.53) places it among the more lipophilic azole antifungals, a property that can influence its skin penetration and interaction with biological membranes nih.gov. QSAR models utilizing such descriptors help in understanding how structural modifications impact antifungal potency and pharmacokinetic properties.

Pharmacophore Development and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response researchgate.netresearchgate.netnih.govfrontiersin.org. These models can be derived from known active ligands (ligand-based) or from the target protein's binding site (structure-based) nih.gov.

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large chemical databases researchgate.netnih.govfrontiersin.org. This process aims to identify novel compounds that possess the defined pharmacophoric features, thus having a high probability of binding to the target and exhibiting the desired biological activity nih.gov. Virtual screening significantly reduces the number of compounds that need to be synthesized and experimentally tested, making drug discovery more efficient nih.gov.

For azole antifungals, pharmacophore models would typically emphasize features crucial for CYP51 inhibition, such as the azole nitrogen's ability to coordinate with the heme iron and hydrophobic interactions with the active site pocket alagappauniversity.ac.in. Studies have successfully employed pharmacophore models to screen for new anti-Candida compounds, identifying hits with desirable docking scores researchgate.net. This compound, sharing the core azole pharmacophore, would possess these key features, and its structure could contribute to or be evaluated against such models in the search for new antifungal agents.

In Silico Prediction of Drug-Target Selectivity

In silico prediction of drug-target selectivity is a critical aspect of drug discovery, aiming to identify potential off-target interactions that could lead to undesirable side effects or toxicity d-nb.infofrontiersin.org. This approach helps in designing drugs that are highly specific for their intended fungal targets while minimizing interactions with human proteins, thereby improving the drug's safety profile d-nb.infofrontiersin.orgnih.gov.

Methods for predicting drug-target selectivity often involve:

Computational Screening: Utilizing various computational models (e.g., 2D and 3D methods) to screen small molecules against a vast array of potential human protein targets frontiersin.org.

Network Analysis: Applying algorithms to genome-scale metabolic networks to investigate synergistic effects of drugs and predict optimal combinations that inhibit a target function while minimizing side effects on other cellular processes d-nb.infonih.gov.

Polypharmacology Assessment: Predicting the promiscuity of a drug, i.e., its ability to bind to multiple targets, which can be both beneficial (e.g., multi-target drugs) or detrimental (e.g., off-target toxicity) frontiersin.org.

For azole antifungals like this compound, in silico selectivity prediction would focus on ensuring high affinity for fungal CYP51 while minimizing interaction with human CYP enzymes, particularly human CYP3A4, which is involved in drug metabolism. While specific data on this compound's in silico selectivity profile was not detailed in the provided search results, the general methodologies are applied to azole compounds to enhance their therapeutic index by predicting and mitigating potential off-target effects d-nb.infofrontiersin.org.

Novel Drug Delivery System Research for Omoconazole

Microencapsulation and Nanoparticle-Based Delivery Platforms

Microencapsulation and nanoparticle-based systems are designed to encapsulate drug molecules within a protective matrix, offering controlled release and enhanced stability. These platforms can include various polymeric and lipid-based carriers. For Omoconazole, specific dedicated research detailing its microencapsulation or incorporation into general nanoparticle platforms is not extensively documented in the available literature.

Microsponges and nanosponges are porous polymeric delivery systems capable of entrapping active pharmaceutical ingredients and releasing them over time. They are often explored for topical applications due to their ability to provide sustained release and reduce irritation. Despite the general interest in microsponges and nanosponges for antifungal drugs, specific studies on the formulation and evaluation of this compound-loaded microsponges or nanosponges, including their production methods and performance characteristics, are not found in the current scientific databases.

Evaluation of Advanced Formulation Characteristics